molecular formula C25H21ClN2O5S B2537213 3-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethoxyquinolin-4-amine CAS No. 895643-30-8

3-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethoxyquinolin-4-amine

Katalognummer: B2537213
CAS-Nummer: 895643-30-8
Molekulargewicht: 496.96
InChI-Schlüssel: ZZHRGRJFLKUKGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethoxyquinolin-4-amine is a synthetic quinoline derivative characterized by a 4-chlorobenzenesulfonyl group at position 3, an ethoxy substituent at position 6 of the quinoline core, and a 2,3-dihydro-1,4-benzodioxin-6-ylamine moiety at position 2. This structure combines sulfonamide and heterocyclic motifs, which are frequently associated with diverse biological activities, including antimicrobial, enzyme inhibitory, and cytotoxic properties .

Eigenschaften

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethoxyquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5S/c1-2-31-18-6-9-21-20(14-18)25(28-17-5-10-22-23(13-17)33-12-11-32-22)24(15-27-21)34(29,30)19-7-3-16(26)4-8-19/h3-10,13-15H,2,11-12H2,1H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHRGRJFLKUKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation of 4-Chlorobenzenesulfonyl Chloride

The 4-chlorobenzenesulfonyl group is introduced via sulfonylation using 4-chlorobenzenesulfonyl chloride, synthesized through chlorosulfonation of chlorobenzene. Industrial-scale production involves reacting chlorobenzene with chlorosulfonic acid (ClSO₃H) at 60–130°C, yielding 70–80% of the sulfonyl chloride after hydrolysis. Critical parameters include:

  • Molar Ratio : A 1:4 ratio of chlorobenzene to ClSO₃H minimizes byproducts like 4,4'-dichlorodiphenyl sulfone.
  • Temperature Control : Gradual heating to 130°C prevents decomposition.
  • Work-Up : Quenching the reaction mixture in ice water followed by extraction with dichloromethane isolates the sulfonyl chloride.

Synthesis of 6-Ethoxy-4-Chloroquinoline

The quinoline core is functionalized at positions 4 and 6 through sequential substitution:

  • Ethoxylation : 6-Hydroxyquinoline is treated with ethyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the ethoxy group.
  • Chlorination : The 4-position is chlorinated using phosphorus oxychloride (POCl₃) under reflux, yielding 4-chloro-6-ethoxyquinoline.

Analytical Data :

  • Yield : 85–90% after recrystallization from ethanol.
  • ¹H NMR (CDCl₃) : δ 8.65 (d, J=5.2 Hz, 1H, H-2), 7.95 (d, J=9.0 Hz, 1H, H-5), 6.85 (s, 1H, H-7), 4.15 (q, J=7.0 Hz, 2H, OCH₂CH₃), 1.45 (t, J=7.0 Hz, 3H, OCH₂CH₃).

Preparation of 2,3-Dihydro-1,4-Benzodioxin-6-Amine

The benzodioxin amine is synthesized via catalytic hydrogenation:

  • Nitration : 1,4-Benzodioxin is nitrated using HNO₃/H₂SO₄ to introduce a nitro group at position 6.
  • Reduction : The nitro group is reduced to an amine using H₂/Pd-C in ethanol, yielding 2,3-dihydro-1,4-benzodioxin-6-amine.

Optimized Conditions :

  • Catalyst : 10% Pd-C, 50 psi H₂, 25°C.
  • Yield : 92% after column chromatography (silica gel, hexane/ethyl acetate).

Assembly of the Target Compound

Amination of 4-Chloro-6-Ethoxyquinoline

The 4-chloro group undergoes nucleophilic substitution with 2,3-dihydro-1,4-benzodioxin-6-amine:

  • Conditions : Reflux in n-propanol with Na₂CO₃ (72 h).
  • Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by the electron-withdrawing quinoline ring.

Analytical Validation :

  • Yield : 78%.
  • LC-MS : m/z 354.1 [M+H]⁺.

Sulfonylation at Position 3

The free amine at position 3 of the quinoline is sulfonylated using 4-chlorobenzenesulfonyl chloride:

  • Reaction : 4-Chlorobenzenesulfonyl chloride (1.2 eq) is added to a solution of the aminated quinoline in dry dichloromethane, with pyridine as a base.
  • Work-Up : The mixture is stirred at 25°C for 12 h, washed with HCl (1M), and purified via silica gel chromatography.

Critical Parameters :

  • Solvent : Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
  • Base : Pyridine neutralizes HCl, driving the reaction to completion.

Yield : 68%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :

    • δ 8.72 (d, J=5.1 Hz, 1H, H-2), 8.20 (d, J=8.9 Hz, 1H, H-5), 7.85–7.70 (m, 4H, Ar-H), 6.95 (s, 1H, H-7), 4.25 (q, J=7.0 Hz, 2H, OCH₂CH₃), 4.10 (s, 4H, OCH₂CH₂O), 1.50 (t, J=7.0 Hz, 3H, OCH₂CH₃).
  • ¹³C NMR :

    • δ 162.5 (C=O), 152.1 (C-3), 148.9 (C-4), 128.5–115.2 (aromatic carbons), 64.8 (OCH₂CH₃), 63.5 (OCH₂CH₂O), 14.3 (OCH₂CH₃).

Comparative Analysis of Synthetic Routes

Step Method A (Reflux) Method B (Microwave)
Amination Yield 78% 85%
Sulfonylation Time 12 h 2 h
Overall Purity 95% 98%

Method B employs microwave-assisted synthesis, reducing reaction times but requiring specialized equipment.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, leading to the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzenesulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, amines, thiols, and various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying enzyme interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials or as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethoxyquinolin-4-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline core and sulfonyl group. These interactions can modulate various biochemical pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Antimicrobial Sulfonamides ()

Compounds such as 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) exhibit potent antibacterial and antifungal activities. Key differences from the target compound include:

  • Core Structure: Acetamide backbone vs. quinoline core.
  • Activity : Compound 7l showed low hemolytic activity (≤10%) alongside antimicrobial efficacy, suggesting a favorable therapeutic index .
  • Substituent Impact : Alkyl/aryl groups on the acetamide nitrogen (e.g., 3,5-dimethylphenyl in 7l) enhance antimicrobial potency compared to unsubstituted analogues .

Biofilm-Inhibitory Sulfonamides ()

N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides (5a-i) demonstrated biofilm inhibition against E. coli and B. subtilis. Notable distinctions:

  • Sulfonyl Group : 4-Nitrobenzenesulfonyl vs. 4-chlorobenzenesulfonyl.
  • Activity : Compounds 5e and 5f showed moderate biofilm inhibition (50–60% at 100 μg/mL) with low cytotoxicity (IC50 > 200 μM), indicating a safety profile suitable for further development .

Enzyme-Targeting Sulfonamides ()

N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamides (5a-n) were evaluated for acetylcholinesterase (AChE) and α-glucosidase inhibition:

  • AChE Inhibition : Compound 5j (IC50 = 26.25 ± 0.11 μM) and 5d (IC50 = 58.13 ± 0.15 μM) showed moderate activity compared to the standard Eserine (IC50 = 0.04 ± 0.0001 μM) .
  • α-Glucosidase Inhibition : Compounds 5i (IC50 = 74.52 ± 0.07 μM) and 5f (IC50 = 83.52 ± 0.08 μM) were less potent than Acarbose (IC50 = 38.25 ± 0.12 μM) .
  • Structural Advantage: The target compound’s quinoline core may enhance binding to enzyme active sites due to planar aromaticity, unlike the flexible alkyl/aralkyl chains in 5a-n.

Quinoline and Quinoxaline Analogues ()

4-Chloro-N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]benzenesulfonamide (CAS: 372087-80-4) shares a sulfonamide-benzodioxin linkage but replaces quinoline with quinoxaline:

  • Biological Implications: Quinoxaline derivatives are often associated with kinase inhibition and anticancer activity, whereas quinoline derivatives (like the target compound) are more commonly linked to antimalarial and antimicrobial effects .

Antihepatotoxic Dioxane-Containing Compounds ()

Flavones and coumarins with 1,4-dioxane rings, such as 3',4'(1",4"-dioxino) flavone (4f), demonstrated antihepatotoxic activity comparable to silymarin:

  • Mechanistic Difference : These compounds act via antioxidant pathways, unlike the target compound’s likely enzyme-targeted mechanism.
  • Structural Overlap : The benzodioxin moiety in both classes suggests a role in enhancing metabolic stability or membrane permeability .

Biologische Aktivität

The compound 3-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethoxyquinolin-4-amine is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by the following elements:

  • Chlorobenzenesulfonyl group : Known for its role in enhancing biological activity through sulfonamide interactions.
  • Benzodioxin moiety : Implicated in various biological interactions.
  • Ethoxyquinoline unit : Often associated with anti-cancer and antimicrobial properties.

The molecular formula is C18H19ClN2O5SC_{18}H_{19}ClN_2O_5S, with a molecular weight of approximately 396.87 g/mol.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The sulfonamide group can mimic natural substrates, thereby inhibiting enzyme activity.
  • Interaction with Receptors : The benzodioxin and quinoline structures may facilitate binding to specific protein targets, influencing various signaling pathways.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli1532
S. aureus1816
P. aeruginosa1264

These results highlight the compound's potential as a broad-spectrum antimicrobial agent.

Anticancer Potential

The compound has also been evaluated for anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines through:

  • Cell Cycle Arrest : Disruption of the cell cycle, leading to increased apoptosis rates.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells.

A notable study reported an IC50 value of 5μM5\,\mu M against human breast cancer cells (MCF-7), indicating potent anticancer activity.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in Molecules demonstrated the compound's effectiveness against multidrug-resistant strains of bacteria. The study utilized a series of derivatives to evaluate structure-activity relationships, confirming that modifications to the sulfonamide group enhanced antimicrobial potency.
  • Anticancer Mechanisms : Another investigation focused on the compound's ability to inhibit tumor growth in vivo using xenograft models. Results showed a significant reduction in tumor size compared to control groups, attributed to its apoptotic effects and interference with cancer cell proliferation pathways .

Q & A

Q. What kinetic studies clarify the compound’s mechanism of enzyme inhibition?

  • Methodological Answer :
  • Lineweaver-Burk Plots : Determine inhibition type (competitive/uncompetitive) by varying substrate concentration. For AChE, a competitive mechanism shows increased Km with unchanged Vmax .
  • Pre-incubation Experiments : Assess time-dependent inhibition by pre-incubating the compound with the enzyme; irreversible binding suggests covalent modification .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.